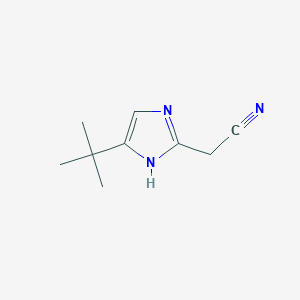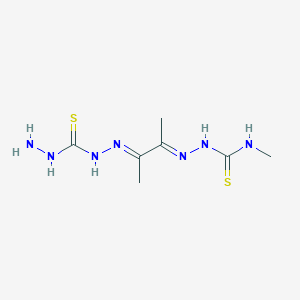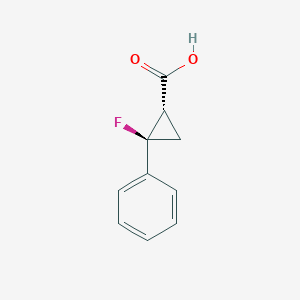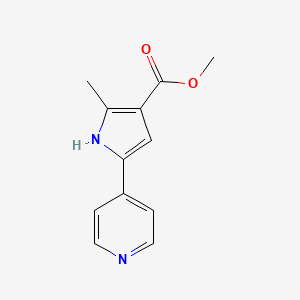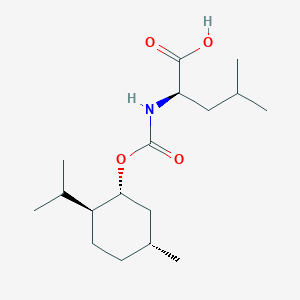
((((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-D-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-D-leucine: is a complex organic compound with a unique structure It is characterized by the presence of a cyclohexyl ring substituted with isopropyl and methyl groups, and a leucine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-D-leucine typically involves multiple steps. One common method includes the protection of the amino group of D-leucine, followed by the introduction of the cyclohexyl moiety. The reaction conditions often involve the use of protecting groups, coupling reagents, and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
((((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-D-leucine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
((((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-D-leucine: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which ((((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-D-leucine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (trimethylsilyl)acetate
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid
Uniqueness
((((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-D-leucine: is unique due to its specific stereochemistry and the presence of both cyclohexyl and leucine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C17H31NO4 |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
(2R)-4-methyl-2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C17H31NO4/c1-10(2)8-14(16(19)20)18-17(21)22-15-9-12(5)6-7-13(15)11(3)4/h10-15H,6-9H2,1-5H3,(H,18,21)(H,19,20)/t12-,13+,14-,15-/m1/s1 |
Clave InChI |
JDNKQMWGCKCHBF-LXTVHRRPSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)N[C@H](CC(C)C)C(=O)O)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OC(=O)NC(CC(C)C)C(=O)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


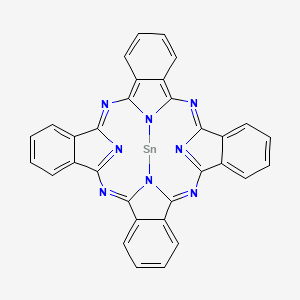
![Methyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B12816201.png)
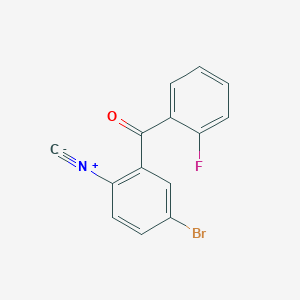
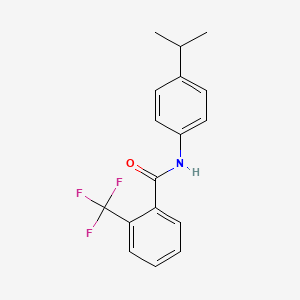
![(5-Methyl-1H-benzo[d]imidazol-6-yl)methanamine](/img/structure/B12816227.png)
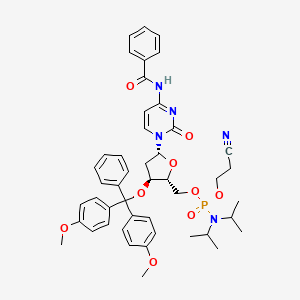
![Tert-butyl (5S,9S)-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B12816236.png)
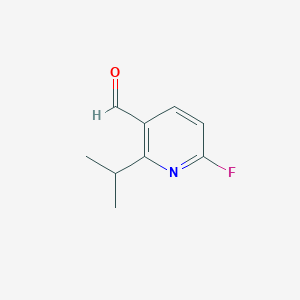

![2-Azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride](/img/structure/B12816271.png)
